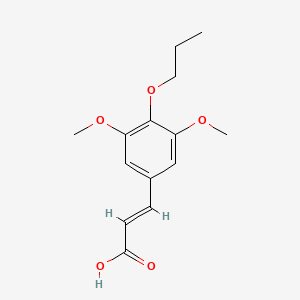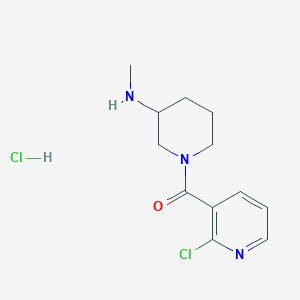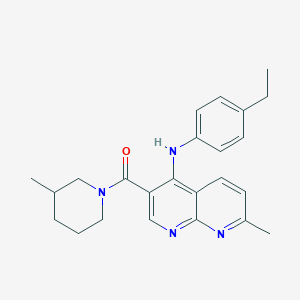
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Impurity Analysis in Pharmaceuticals
4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been identified in the context of impurity analysis in pharmaceuticals. Kancherla et al. (2018) detected unknown impurities in Repaglinide, an anti-diabetic drug, using liquid chromatography and mass spectrometry. This study highlights the role of such benzamide derivatives in understanding the purity and stability of pharmaceutical compounds (Kancherla et al., 2018).
2. Cardiac Electrophysiological Activity
The compound's structural relatives have been studied for their cardiac electrophysiological activity. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and found some of them to exhibit significant potency in vitro, suggesting potential for the development of selective class III agents for cardiac applications (Morgan et al., 1990).
3. Antiproliferative and Differentiation-Inducing Activities
Compounds structurally related to this compound have been studied for their potential antiproliferative activities and ability to induce cell differentiation. In the research by 郭瓊文 (2006), derivatives of a related compound were found effective in differentiating and potentiating the induction of differentiation in cancer cells (郭瓊文, 2006).
4. Neuroleptic Activity
The benzamide scaffold, similar to the one , has been explored for neuroleptic activities. Iwanami et al. (1981) found that certain benzamides had inhibitory effects on apomorphine-induced behavior in rats, indicating potential as neuroleptics (Iwanami et al., 1981).
5. Antimicrobial Activity
A related study by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a similar structural framework, revealed antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
6. Anticancer and Apoptotic Activities
Compounds bearing resemblance to this compound have been synthesized and evaluated for anticancer and apoptotic activities. Raffa et al. (2019) synthesized novel benzamides and found that some induced the intrinsic apoptotic pathway, highlighting their potential in cancer research (Raffa et al., 2019).
7. Structural and Electronic Properties
The structural and electronic properties of related benzamides have been studied for potential applications in various fields. Demir et al. (2015) analyzed a novel benzamide using X-ray diffraction and density functional theory, which could have implications in material science and drug design (Demir et al., 2015).
8. Dopamine Receptor Ligands
Benzamide derivatives have been investigated for their affinity towards dopamine receptors. Leopoldo et al. (2002) reported on the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, suggesting their potential as selective dopamine D(3) receptor ligands (Leopoldo et al., 2002).
Propiedades
IUPAC Name |
4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-29-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-23(28)18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSFZMOHOAFQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[2-(but-2-ynoylamino)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2401774.png)
![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)
![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)
![7-(2-methoxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2401777.png)



![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)


![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)
